molecular formula C11H16S B13959049 sec-Butyl p-tolyl sulfide CAS No. 54576-40-8

sec-Butyl p-tolyl sulfide

Cat. No.: B13959049
CAS No.: 54576-40-8
M. Wt: 180.31 g/mol
InChI Key: WVCDEKCBKRHTQY-UHFFFAOYSA-N
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Description

sec-Butyl p-tolyl sulfide: is an organic compound that belongs to the class of sulfides It consists of a sec-butyl group attached to a p-tolyl group through a sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sec-Butyl p-tolyl sulfide can be achieved through several methods. One common approach involves the reaction of sec-butyl halides with p-tolyl thiol in the presence of a base. The reaction typically proceeds under mild conditions, with the base facilitating the nucleophilic substitution of the halide by the thiol group.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: sec-Butyl p-tolyl sulfide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reduction reactions can convert sulfoxides and sulfones back to the sulfide form. Reducing agents such as lithium aluminum hydride are often used.

    Substitution: The sulfur atom in this compound can participate in substitution reactions, where the sec-butyl or p-tolyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids, and mild acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and appropriate solvents.

Major Products Formed:

    Oxidation: sec-Butyl p-tolyl sulfoxide, sec-Butyl p-tolyl sulfone.

    Reduction: this compound (from sulfoxides and sulfones).

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

sec-Butyl p-tolyl sulfide has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex sulfur-containing compounds.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research into the medicinal properties of this compound derivatives is ongoing, with a focus on their potential therapeutic applications.

    Industry: The compound is used in the production of specialty chemicals, including fragrances, flavors, and pharmaceuticals.

Mechanism of Action

The mechanism of action of sec-Butyl p-tolyl sulfide involves its interaction with various molecular targets and pathways. The sulfur atom in the compound can form bonds with other atoms, facilitating chemical reactions. In biological systems, the compound may interact with enzymes and proteins, affecting their function and activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    tert-Butyl p-tolyl sulfide: Similar structure but with a tert-butyl group instead of a sec-butyl group.

    Methyl p-tolyl sulfide: Contains a methyl group instead of a sec-butyl group.

    Ethyl p-tolyl sulfide: Contains an ethyl group instead of a sec-butyl group.

Uniqueness: sec-Butyl p-tolyl sulfide is unique due to the presence of the sec-butyl group, which imparts distinct chemical and physical properties compared to its analogs. The sec-butyl group can influence the compound’s reactivity, solubility, and interaction with other molecules, making it valuable for specific applications in research and industry.

Properties

CAS No.

54576-40-8

Molecular Formula

C11H16S

Molecular Weight

180.31 g/mol

IUPAC Name

1-butan-2-ylsulfanyl-4-methylbenzene

InChI

InChI=1S/C11H16S/c1-4-10(3)12-11-7-5-9(2)6-8-11/h5-8,10H,4H2,1-3H3

InChI Key

WVCDEKCBKRHTQY-UHFFFAOYSA-N

Canonical SMILES

CCC(C)SC1=CC=C(C=C1)C

Origin of Product

United States

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